molecular formula C13H22ClN3O2 B1431807 1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride CAS No. 1423034-44-9

1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride

Cat. No.: B1431807
CAS No.: 1423034-44-9
M. Wt: 287.78 g/mol
InChI Key: ACAJEJJNZUPBRE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride involves multiple steps. . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of 1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2.ClH/c14-13(6-3-1-2-4-7-13)12-15-11(18-16-12)10-5-8-17-9-10;/h10H,1-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAJEJJNZUPBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=NOC(=N2)C3CCOC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride
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1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride
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1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride
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1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride
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1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride
Reactant of Route 6
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1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride

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